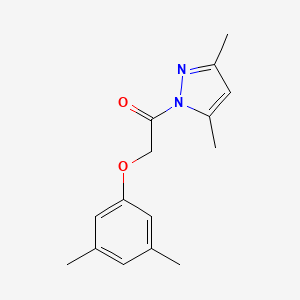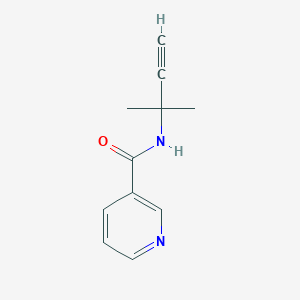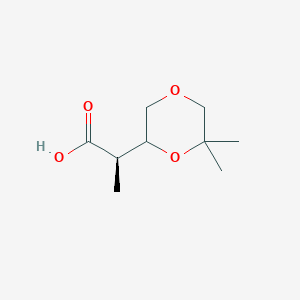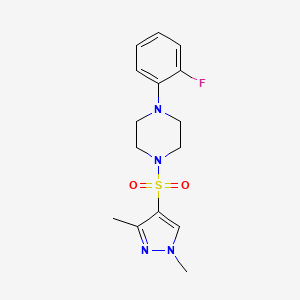
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide belongs to a class of compounds known for their potential in pharmacology. A study by Rahman et al. (2014) explored the synthesis and pharmacological applications of quinazoline derivatives, indicating their potential as diuretic and antihypertensive agents. This research demonstrates the diverse medicinal applications of quinazoline-based compounds, which may include the specific compound (Rahman et al., 2014).
Cytotoxic Activity in Cancer Research
The cytotoxic activity of quinazoline derivatives, including N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, is a significant area of research in cancer therapy. Chinh et al. (2021) synthesized several novel N-alkyl-plinabulin derivatives with aryl groups, including quinazoline derivatives, and tested their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential of such compounds in cancer treatment (Chinh et al., 2021).
Antimicrobial Studies
Compounds like N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide have also been studied for their antimicrobial properties. Research by Chai et al. (2017) on Ni(II) complexes constructed from quinazoline-type ligands includes antimicrobial studies, indicating potential applications in this field (Chai et al., 2017).
Electrochemical Properties and Corrosion Inhibition
The electrochemical properties of quinazoline compounds are another area of interest. Khan et al. (2017) investigated the corrosion inhibition of mild steel by quinazoline Schiff base compounds, demonstrating the potential of these compounds in material science and corrosion prevention (Khan et al., 2017).
Synthesis and Structural Characterization
In the field of organic synthesis and structural characterization, the quinazoline derivatives have been a subject of extensive study. The work by Urban and Breitenbach (1999) on the synthesis of quinazoline derivatives provides insights into the chemical properties and potential applications of these compounds in various fields (Urban & Breitenbach, 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-methoxybenzaldehyde with 4-nitrobenzylamine to form the Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid and butyric anhydride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-nitrobenzylamine", "sodium borohydride", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "butyric anhydride", "dimethylformamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-nitrobenzylamine in the presence of triethylamine and dimethylformamide to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Reaction of the amine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid and butyric anhydride in dichloromethane to form the final product.", "Step 4: Purification of the product by recrystallization from diethyl ether and drying over sodium sulfate." ] } | |
Número CAS |
899914-96-6 |
Nombre del producto |
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Fórmula molecular |
C27H26N4O6 |
Peso molecular |
502.527 |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32) |
Clave InChI |
QNVKTVQPPFBBCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)
![O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2519765.png)

![Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2519768.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)
![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)
